Predicted mGluR5 PAM Activity Based on N-Aryl Para-Substitution Pattern
The target compound carries a para-ethyl substituent on the N-aryl ring, which, according to the structure-activity relationship reported by Packiarajan et al., is expected to confer mGluR5 PAM activity. In contrast, meta- or ortho-substituted N-aryl analogs function as NAMs [1]. This is a critical differentiation for researchers seeking PAM pharmacology, as the closest commercially available comparator, 1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 941997-60-0), also bears a para-substituted N-aryl group but lacks the ortho-fluorophenyl oxadiazole moiety, which may result in a different efficacy or potency profile [1][2].
| Evidence Dimension | Predicted mGluR5 allosteric modulator type (PAM vs NAM) |
|---|---|
| Target Compound Data | Predicted PAM (para-substituted N-aryl) |
| Comparator Or Baseline | Meta- or ortho-substituted N-aryl analogs: predicted NAM |
| Quantified Difference | Qualitative switch from positive to negative modulation based on substitution position |
| Conditions | SAR analysis from N-aryl pyrrolidinonyl oxadiazole series [1] |
Why This Matters
This distinguishes the compound's pharmacological mode from readily available in-class alternatives, guiding selection for PAM-focused assays.
- [1] Packiarajan, M., Mazza Ferreira, C. G., Hong, S.-P., White, A. D., Chandrasena, G., Pu, X., Brodbeck, R. M., & Robichaud, A. J. (2012). N-Aryl pyrrolidinonyl oxadiazoles as potent mGluR5 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 22(17), 5658–5662. View Source
- [2] PubChem. (n.d.). 1-(4-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, CID 16955920. View Source
